molecular formula C16H18N2O4S B2858748 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 587850-61-1

2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2858748
CAS RN: 587850-61-1
M. Wt: 334.39
InChI Key: QFXHMVLGKPWPAA-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound is commonly known as 'DASA-58' and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Scientific Research Applications

Synthesis and Structural Analysis

2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide and its derivatives are subjects of synthesis and structural analysis in various studies. For instance, Sharma et al. (2018) synthesized an anticancer drug derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. The compound crystallizes in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds which could be fundamental for its biological activity (Sharma et al., 2018).

Environmental and Analytical Applications

Dansylacetamidooxyamine, a derivative of this compound, is utilized as a molecular probe for the sensitive detection of carbonyl compounds in water samples. This innovation addresses the need for trace measurement of pollutants, showing effectiveness in derivatizing aldehydes and ketones for environmental monitoring (Houdier et al., 2000).

Crystal Structure for Material Science

Amide-containing isoquinoline derivatives, including N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, exhibit notable structural properties. These compounds form crystalline salts or gels depending on the treatment with mineral acids, indicating their potential in material science for creating novel inclusion compounds with enhanced fluorescence emission, which could be applied in sensing and optical materials (Karmakar et al., 2007).

Biological Screening and Fingerprint Applications

A series of sulfonamides and alkylated piperazine derivatives of this compound, specifically T2288, were synthesized and evaluated for antibacterial, antifungal, and anthelmintic activities. Some compounds exhibited significant biological activities. Additionally, one compound demonstrated potential in latent fingerprint analysis, suggesting its application in forensic science (Khan et al., 2019).

Cryoprotection in Aquaculture

Dimethyl-acetamide, a derivative, has been explored as a cryoprotectant for rainbow trout spermatozoa, outperforming conventional cryoprotectants. This finding is crucial for the preservation of genetic material in aquaculture, enhancing the sustainability of fish breeding programs (Mcniven et al., 1993).

properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-4-3-5-12(2)16(11)22-10-15(19)18-13-6-8-14(9-7-13)23(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXHMVLGKPWPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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